REACTION_CXSMILES
|
ClCC(O)CSCC(O)CCl.[OH-].[Na+].NC(N)=S.C(OC(=O)C)(=O)C.O1CC1C[CH:28]1[S:40][CH:29]1[CH2:30][S:31][CH2:32][CH:33]1[S:39][CH:34]1CC1OC1>C1(C)C=CC=CC=1.CO>[S:39]1[CH2:34][CH:33]1[CH2:32][S:31][CH2:30][CH:29]1[S:40][CH2:28]1 |f:1.2|
|
Name
|
|
Quantity
|
1072.48 g
|
Type
|
reactant
|
Smiles
|
ClCC(CSCC(CCl)O)O
|
Name
|
|
Quantity
|
800 g
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1300 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
783.08 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1117.65 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
2,3-epoxypropyl(2,3-epithiopropyl)sulfide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(CC2C(CSCC3C(CC4CO4)S3)S2)C1
|
Name
|
|
Quantity
|
2000 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
36 (± 1) °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was adjusted to 30° C.
|
Type
|
CUSTOM
|
Details
|
reached 25° C.
|
Type
|
STIRRING
|
Details
|
by stirring for about 10 min
|
Duration
|
10 min
|
Type
|
WAIT
|
Details
|
The resulting mixture was left
|
Type
|
CUSTOM
|
Details
|
standing for layer separation
|
Type
|
WASH
|
Details
|
The upper organic layer was washed twice with water
|
Type
|
CUSTOM
|
Details
|
the water was removed as much as possible
|
Type
|
ADDITION
|
Details
|
To the organic layer was added 400 g of methanol
|
Type
|
STIRRING
|
Details
|
After stirring
|
Type
|
WAIT
|
Details
|
The reaction was continued at 18° C. for 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
CUSTOM
|
Details
|
was stopped for layer separation
|
Type
|
WASH
|
Details
|
The obtained organic layer was washed three times with water
|
Type
|
CUSTOM
|
Details
|
the organic solvent was removed
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |